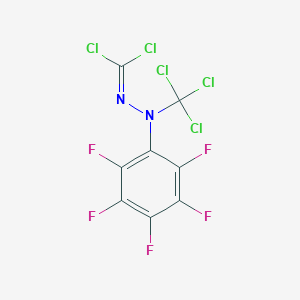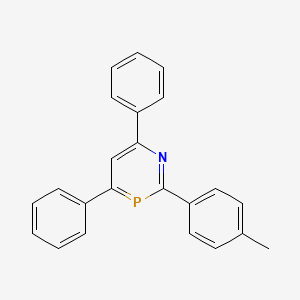
2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine is a heterocyclic compound that contains a phosphorus atom within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine typically involves the reaction of 4-methylphenyl and diphenylphosphine with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phosphine, followed by the addition of the 4-methylphenyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Various phosphine derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Similar in structure but lacks the 4-methylphenyl group.
Diphenylphosphine: Contains two phenyl groups but lacks the azaphosphinine ring.
Phenylphosphine: Contains a single phenyl group and a phosphorus atom.
Uniqueness
2-(4-Methylphenyl)-4,6-diphenyl-1,3-azaphosphinine is unique due to the presence of the 4-methylphenyl group and the azaphosphinine ring, which confer distinct chemical properties and reactivity compared to other phosphine compounds.
Propriétés
Numéro CAS |
113035-96-4 |
|---|---|
Formule moléculaire |
C23H18NP |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-4,6-diphenyl-1,3-azaphosphinine |
InChI |
InChI=1S/C23H18NP/c1-17-12-14-20(15-13-17)23-24-21(18-8-4-2-5-9-18)16-22(25-23)19-10-6-3-7-11-19/h2-16H,1H3 |
Clé InChI |
ULXAECBSTJMIPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=CC(=P2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



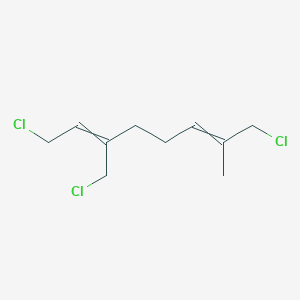

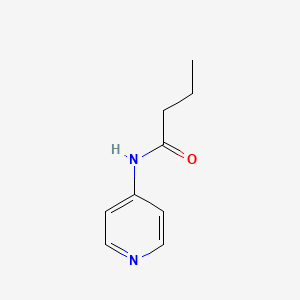
![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)

![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
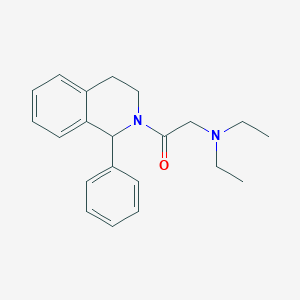
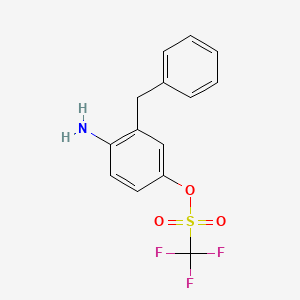
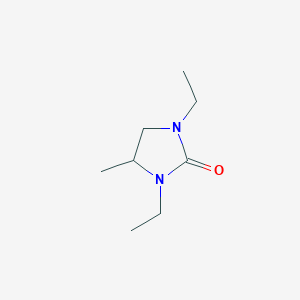
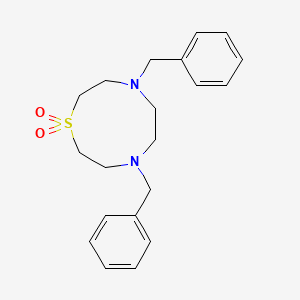
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)

